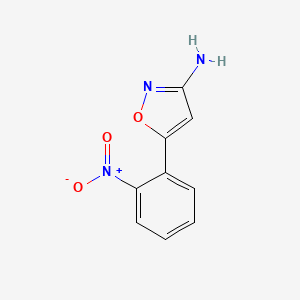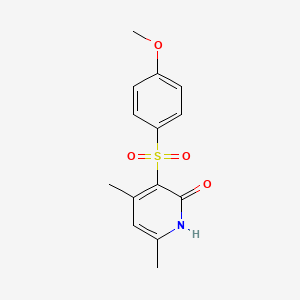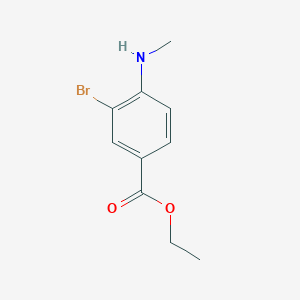![molecular formula C6H11NO B15228926 3-Methoxybicyclo[1.1.1]pentan-1-amine](/img/structure/B15228926.png)
3-Methoxybicyclo[1.1.1]pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxybicyclo[111]pentan-1-amine is a bicyclic amine compound characterized by its unique three-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybicyclo[1.1.1]pentan-1-amine typically involves the formation of the bicyclo[1.1.1]pentane core followed by the introduction of the methoxy and amine functional groups. One common method involves the cyclization of suitable precursors under specific conditions to form the bicyclic structure, followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
3-Methoxybicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting the amine to an amide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3-Methoxybicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Methoxybicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects. The methoxy and amine groups play crucial roles in these interactions, affecting the compound’s binding affinity and activity.
類似化合物との比較
Similar Compounds
3-Phenylbicyclo[1.1.1]pentan-1-amine: Another bicyclic amine with a phenyl group instead of a methoxy group.
3-Hydroxybicyclo[1.1.1]pentan-1-amine: Similar structure with a hydroxy group replacing the methoxy group.
Uniqueness
3-Methoxybicyclo[1.1.1]pentan-1-amine is unique due to its methoxy group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the methoxy group enhances the compound’s performance or interaction with other molecules.
特性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC名 |
3-methoxybicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C6H11NO/c1-8-6-2-5(7,3-6)4-6/h2-4,7H2,1H3 |
InChIキー |
GFDQQBBUZRWEIT-UHFFFAOYSA-N |
正規SMILES |
COC12CC(C1)(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15228852.png)

![7-Ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228866.png)

![tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15228874.png)
![6-Chloro-2-(m-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15228883.png)
![1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228889.png)
![4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol](/img/structure/B15228892.png)




